2-amino-N,N-diethyl-5-fluorobenzamide
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Overview
Description
2-amino-N,N-diethyl-5-fluorobenzamide is an organic compound with the molecular formula C11H15FN2O. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzamide structure. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-diethyl-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, N,N-diethylbenzamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-diethyl-5-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-amino-N,N-diethyl-5-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N,N-diethyl-5-fluorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluorobenzamide: Lacks the N,N-diethyl groups, resulting in different chemical properties and biological activity.
N,N-diethyl-5-fluorobenzamide:
2-amino-N,N-diethylbenzamide: Lacks the fluorine atom, influencing its chemical stability and interactions.
Uniqueness
2-amino-N,N-diethyl-5-fluorobenzamide is unique due to the combination of its amino group, N,N-diethyl groups, and fluorine atom. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable in various research applications.
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-amino-N,N-diethyl-5-fluorobenzamide |
InChI |
InChI=1S/C11H15FN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
ZTHFIYXUPWXSDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)F)N |
Origin of Product |
United States |
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